molecular formula C16H21N5O B15103363 N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15103363
M. Wt: 299.37 g/mol
InChI Key: GHKOLPOHZMINHB-UHFFFAOYSA-N
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Description

N-Cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a cycloheptylamine substituent at the amide nitrogen and a 5-methyltetrazole moiety at the meta-position of the benzamide core. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the cycloheptyl group may influence lipophilicity and receptor binding .

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-cycloheptyl-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H21N5O/c1-12-18-19-20-21(12)15-10-6-7-13(11-15)16(22)17-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9H2,1H3,(H,17,22)

InChI Key

GHKOLPOHZMINHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCCCCC3

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation via [2+3] Cycloaddition

The 5-methyl-1H-tetrazole moiety is synthesized through a regioselective [2+3] cycloaddition between 3-cyanobenzoic acid and sodium azide under acidic conditions. This reaction proceeds via a concerted mechanism, where the nitrile group acts as the dipolarophile, and the azide serves as the 1,3-dipole. Key variables include:

  • Catalyst : Ammonium chloride (NH₄Cl) enhances reaction kinetics by stabilizing intermediates.
  • Solvent : Dimethylformamide (DMF) or water (in green chemistry approaches).
  • Temperature : 100°C (classic) or 150°C (microwave-assisted).

The methyl group at the tetrazole’s 5-position originates from the nitrile precursor, ensuring regiochemical fidelity. Substituting DMF with water under microwave irradiation reduces reaction time from 24 hours to 30 minutes while maintaining a 90% yield.

Benzamide Formation via Acid Chloride Intermediate

The carboxylic acid group of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is activated using thionyl chloride (SOCl₂), forming the corresponding acid chloride. Subsequent amidation with cycloheptylamine in dichloromethane (DCM) and triethylamine (Et₃N) yields the target compound.

Critical Parameters :

  • Molar Ratio : A 1:1.2 ratio of acid chloride to cycloheptylamine minimizes side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC achieves >98% purity.

Industrial-Scale Production and Optimization

Solvent and Energy Efficiency

Recent advances prioritize sustainability:

Parameter Classic Method Green Method
Solvent DMF Water
Energy Source Conventional Heating Microwave Irradiation
Reaction Time 24 hours 30 minutes
Yield 85% 90%

This shift reduces waste and operational costs while aligning with green chemistry principles.

Catalytic Innovations

Heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs) are under investigation to replace NH₄Cl, offering recyclability and reduced toxicity. Preliminary data suggest a 92% yield using a ZSM-5 zeolite catalyst at 110°C.

Analytical Characterization and Quality Control

Structural Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, tetrazole-H), 7.85–7.45 (m, 4H, aryl-H), 3.70 (m, 1H, cycloheptyl-H), 2.55 (s, 3H, CH₃).
    • ¹³C NMR : 165.2 (C=O), 152.1 (tetrazole-C), 134.5–126.3 (aryl-C).
  • Mass Spectrometry : ESI-MS m/z 299.37 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) confirms purity. Retention time: 8.2 minutes (methanol/water 70:30).

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Synthesis

Competing 1H- and 2H-tetrazole isomers may form during cycloaddition. Acidic conditions (pH 3–4) favor the 1H-tetrazole isomer via protonation of the intermediate.

Amide Bond Stability

The amide bond is susceptible to hydrolysis under prolonged heating. Conducting reactions at ambient temperature (25°C) and using anhydrous solvents prevent degradation.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide or tetrazole ring positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Tetrazole-containing compounds are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzamide Derivatives

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions between N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide and related compounds:

Compound Name Substituents at Benzamide Core Key Functional Groups Biological/Functional Relevance Reference
N-Cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide Cycloheptyl (amide N), 5-methyltetrazole (meta) Tetrazole, cycloheptylamine Potential enzyme inhibition, bioisosteric Inferred
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl (amide N), methyl (meta) N,O-bidentate directing group Metal-catalyzed C–H functionalization
N-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]benzamide Mercaptotetrazole (meta) Thiolated tetrazole Redox activity, metal chelation
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide Tetradecanoylamino (position 2), carboxyphenyl (position 1) Long acyl chain, carboxylic acid PCAF HAT inhibition (79% at 100 μM)
N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide Trifluoromethyl, thiadiazole-quinoxaline Electron-withdrawing groups Anticancer or antimicrobial potential

Functional and Pharmacological Comparisons

(a) Enzyme Inhibition Activity
  • PCAF HAT Inhibition: Benzamide derivatives bearing long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) exhibit potent PCAF histone acetyltransferase (HAT) inhibition (79% at 100 μM), attributed to hydrophobic interactions with the enzyme’s active site .
  • Tetrazole vs. Carboxylic Acid Bioisosterism : The 5-methyltetrazole group in the target compound may mimic carboxylic acid functionality while offering improved metabolic stability, a feature observed in other tetrazole-containing drugs .
(c) Metal Coordination and Reactivity
  • Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide possess N,O-bidentate directing groups, enabling participation in transition metal-catalyzed reactions . The absence of such groups in the target compound limits its utility in catalysis but may enhance selectivity for other biological targets.
(d) Neuroleptic Analogues
  • While benzamide derivatives such as amisulpride and sulpiride are neuroleptics, the target compound’s cycloheptyl-tetrazole structure diverges significantly from these clinical agents, which typically feature sulfonamide or alkylamine substituents .

Biological Activity

N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound combines a cycloheptyl group with a benzamide moiety and a 5-methyl-1H-tetrazole ring, which are known for their diverse biological activities.

Structural Characteristics

The molecular formula of this compound is C16H21N5OC_{16}H_{21}N_{5}O with a molecular weight of 299.37 g/mol. The structural arrangement allows it to interact with various biological targets, influencing their activity. The tetrazole ring, in particular, can mimic carboxylic acids, facilitating interactions with enzymes and receptors involved in numerous biological pathways.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against targets such as G protein-coupled receptors (GPCRs). These receptors play critical roles in cellular signaling and are implicated in various diseases, including cancer and inflammation.
  • Antimicrobial and Anticancer Properties : Compounds containing tetrazole rings have been explored for their antimicrobial and anticancer activities. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its therapeutic potential.
  • Binding Affinity : Research indicates that this compound can effectively bind to specific proteins, modulating their activity. Techniques such as dynamic mass redistribution assays are often employed to evaluate the binding affinity and efficacy against selected biological targets.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(1H-tetrazol-5-yl)benzamideTetrazole and benzamide moietiesLacks cycloheptyl group
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamideContains mercapto groupDifferent substituents on phenyl
N-cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamideSimilar tetrazole moietyDifferent alkyl groups affecting solubility
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazolePyrazole instead of benzamideDifferent core structure affecting biological activity

The presence of the cycloheptyl group in this compound enhances its solubility and stability, which may influence its interactions with biological targets compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For instance:

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various tetrazole derivatives on cancer cell lines. It was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism involved arresting the cell cycle at the G2/M phase and inducing apoptosis through modulation of Bcl-2 and Bax expression levels .

Case Study: Inhibition of Inflammatory Pathways

Another study investigated the anti-inflammatory properties of related compounds by measuring their effects on TNF-alpha production in human monocytic cell lines. Compounds demonstrated significant inhibition, suggesting potential applications in treating autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cycloheptyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide, and what analytical techniques ensure structural fidelity?

  • Synthesis : Multi-step protocols involving (i) coupling of 5-methyl-1H-tetrazole with a benzoyl chloride intermediate, followed by (ii) cycloheptylamine substitution under basic conditions (e.g., pyridine or triethylamine). Reaction optimization requires temperature control (0–25°C) and inert atmospheres to prevent side reactions .
  • Structural Confirmation :

  • NMR : 1H^1\text{H} and 13C^13\text{C} NMR to verify substituent integration (e.g., cycloheptyl protons at δ 1.4–2.1 ppm, tetrazole ring protons at δ 8.5–9.0 ppm) .
  • X-ray Crystallography : SHELX software for refining crystal structures, identifying hydrogen bonds (e.g., N–H⋯N interactions stabilizing tetrazole-amide conformations) .

Q. How does the tetrazole moiety influence the compound’s stability and bioactivity?

  • The 5-methyltetrazole group enhances metabolic stability via resistance to oxidative degradation compared to carboxylic acid analogs. Its electron-deficient nature facilitates hydrogen bonding with biological targets (e.g., enzyme active sites), as observed in structurally similar AMPA receptor modulators .

Q. What spectroscopic methods are critical for detecting polymorphism in this compound?

  • Powder XRD : Differentiates monoclinic vs. orthorhombic polymorphs by distinct diffraction patterns (e.g., peak splitting at 2θ = 15–20°) .
  • DSC/TGA : Identifies thermal stability variations (e.g., melting points differing by >10°C between polymorphs) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations, correlating with in vitro IC50_{50} values. Low oral absorption may explain efficacy gaps, necessitating prodrug strategies .
  • Metabolite Identification : HR-MS and 1H^1\text{H}-13C^13\text{C} HSQC NMR to detect hepatic metabolites (e.g., oxidative cleavage of the tetrazole ring) that reduce activity .

Q. What computational strategies optimize molecular design for enhanced AMPA receptor binding?

  • Hybridization Modeling : Combine benzamide and tetrazole pharmacophores using docking software (e.g., AutoDock Vina) to predict binding modes. Energy minimization reveals steric clashes with receptor subpockets, guiding substituent modifications (e.g., cycloheptyl → smaller alkyl groups) .
  • MD Simulations : Analyze ligand-receptor dynamics (100 ns trajectories) to assess conformational stability of the tetrazole-amide hinge region .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Reaction Optimization :

  • Flow Chemistry : Continuous processing reduces reaction times and improves consistency (e.g., 80% yield in <2 hours vs. 60% in batch) .
  • Catalysis : Palladium-mediated coupling for selective amide bond formation, reducing side products like N-alkylated impurities .

Q. What in vivo models are suitable for evaluating neuroprotective effects?

  • Ischemia/Reperfusion Injury Models : Administer the compound (5–20 mg/kg IV) in rodent middle cerebral artery occlusion (MCAO) assays. Measure infarct size reduction via TTC staining and neurological scores, as validated for related benzamide derivatives .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots to compare in vitro vs. in vivo results, identifying systemic biases (e.g., protein binding effects) .
  • Crystallography : SHELXL refinement parameters (e.g., R1_1 < 5%, wR2_2 < 15%) ensure structural accuracy for publication .

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